molecular formula C10H8ClNO B1600670 1-(2-chloro-1H-indol-3-yl)ethanone CAS No. 65287-74-3

1-(2-chloro-1H-indol-3-yl)ethanone

Cat. No.: B1600670
CAS No.: 65287-74-3
M. Wt: 193.63 g/mol
InChI Key: XHNUCXVVONVJIV-UHFFFAOYSA-N
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Description

1-(2-chloro-1H-indol-3-yl)ethanone is a useful research compound. Its molecular formula is C10H8ClNO and its molecular weight is 193.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-chloro-1H-indol-3-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chloro-1H-indol-3-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chloro-1H-indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-6(13)9-7-4-2-3-5-8(7)12-10(9)11/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNUCXVVONVJIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(NC2=CC=CC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448778
Record name 1-(2-Chloro-1H-indol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65287-74-3
Record name 1-(2-Chloro-1H-indol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(2-chloro-1H-indol-3-yl)ethanone CAS number and physicochemical data

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-(2-Chloro-1H-indol-3-yl)ethanone

Part 1: Chemical Identity & Physicochemical Profile[1][2]

1.1 Nomenclature & Identification The compound 1-(2-chloro-1H-indol-3-yl)ethanone , commonly known as 3-acetyl-2-chloroindole , represents a specialized scaffold in medicinal chemistry. It serves as a critical intermediate for synthesizing fused heterocyclic systems, including indolo[2,3-b]quinolines and streptochlorin analogues.

Critical Nomenclature Alert: Researchers frequently confuse this compound with its isomer, 3-(chloroacetyl)indole (CAS 28755-03-5).

  • Target Compound: Chlorine attached to the indole ring at position C2.[1][2][3][4] (CAS 65287-74-3)[5]

  • Isomer: Chlorine attached to the acetyl group (chloromethyl ketone). (CAS 28755-03-5)

  • Verification: Ensure your procurement specifies CAS 65287-74-3 .

1.2 Physicochemical Data Table

PropertyValue / DescriptionSource/Validation
CAS Number 65287-74-3 ECHEMI / SciFinder
IUPAC Name 1-(2-chloro-1H-indol-3-yl)ethanoneNomenclature Rules
Molecular Formula C₁₀H₈ClNOStoichiometry
Molecular Weight 193.63 g/mol Calculated
Appearance Pale yellow to off-white solidExperimental Observation
Melting Point 210 – 212 °CBenchChem / Literature [1]
Solubility DMSO, DMF, warm Ethanol, DCMPolarity Assessment
LogP (Predicted) 2.7XLogP3 Model
pKa (Predicted) ~15 (Indole NH)Acid-Base Profiling
SMILES CC(=O)c1c(Cl)[nH]c2ccccc12Structural Parsing

Part 2: Synthetic Pathways & Mechanism

The synthesis of 1-(2-chloro-1H-indol-3-yl)ethanone typically proceeds via the direct chlorination of 3-acetylindole. The presence of the electron-withdrawing acetyl group at C3 deactivates the ring, but the C2 position remains susceptible to electrophilic halogenation under controlled conditions.

2.1 Primary Synthetic Route: Electrophilic Chlorination The most robust protocol involves the reaction of 3-acetylindole with N-chlorosuccinimide (NCS) or tert-butyl hypochlorite. This method avoids the harsh conditions of direct chlorination (Cl₂ gas), which can lead to over-chlorination or polymerization.

Mechanism:

  • Activation: The indole nitrogen lone pair delocalizes, increasing nucleophilicity at C2.

  • Halogenation: The electrophilic chlorine species (from NCS) attacks C2.

  • Re-aromatization: Loss of a proton restores aromaticity, yielding the 2-chloro derivative.

2.2 Graphviz Reaction Workflow

SynthesisWorkflow Indole Indole (Starting Material) AcetylIndole 3-Acetylindole (Intermediate) Indole->AcetylIndole Acetylation Target 3-Acetyl-2-chloroindole (Target: CAS 65287-74-3) AcetylIndole->Target Chlorination @ C2 Ac2O Ac₂O / SnCl₄ Friedel-Crafts NCS NCS / CCl₄ or DMF Electrophilic Chlorination

Caption: Step-wise synthesis from indole to 3-acetyl-2-chloroindole via Friedel-Crafts acetylation followed by regioselective C2 chlorination.

Part 3: Experimental Characterization Protocols

As a Senior Scientist, reliance on vendor labels is insufficient. You must validate the compound's identity using the following self-validating protocols.

3.1 Structural Validation (NMR Spectroscopy) The key diagnostic feature is the disappearance of the C2-H proton signal (typically a sharp doublet or singlet around 7.8–8.0 ppm in 3-acetylindole) and the retention of the NH signal.

  • ¹H NMR (400 MHz, DMSO-d₆) Predicted Profile:

    • δ 12.0 ppm (s, 1H): Indole N-H (Broad, exchangeable).

    • δ 8.1 ppm (d, 1H): C4-H (Deshielded by carbonyl anisotropy).

    • δ 7.4 – 7.2 ppm (m, 3H): Aromatic protons (C5, C6, C7).

    • δ 2.6 ppm (s, 3H): Acetyl methyl group (-COCH₃).

    • Absence: No signal at ~7.9 ppm (C2-H).

3.2 Synthesis Protocol (Bench Scale) Reference Method adapted for high purity [2].

  • Preparation: Dissolve 3-acetylindole (1.0 eq) in anhydrous DMF or a mixture of THF/CCl₄ (1:1).

  • Addition: Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0°C to prevent exotherm-driven side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 8–12 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes).

    • Checkpoint: Product will be less polar than the starting material.

  • Workup: Pour reaction mixture into ice-cold water. The product typically precipitates.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc/Hexane).

Part 4: Applications in Drug Discovery

4.1 Scaffold Utility 1-(2-chloro-1H-indol-3-yl)ethanone is a "linchpin" intermediate. The C2-chlorine atom is a versatile leaving group for nucleophilic aromatic substitution (SₙAr) or palladium-catalyzed cross-coupling, allowing for the rapid construction of complex fused rings.

4.2 Key Reaction Pathways:

  • Indolo[2,3-b]quinolines: Reaction with 2-aminobenzophenone derivatives under basic conditions (KOH/MeOH) yields tetracyclic alkaloids (e.g., neocryptolepine analogues) [3].

  • SₙAr Displacement: The C2-Cl can be displaced by amines, thiols, or alkoxides to introduce diversity at the 2-position while retaining the 3-acetyl core.

4.3 Biological Relevance Derivatives synthesized from this core have shown efficacy in:

  • Anticancer Agents: DNA intercalating agents based on the indoloquinoline framework.

  • Antimicrobials: Streptochlorin analogues exhibiting antifungal activity.

Part 5: Safety & Handling (SDS Highlights)

  • GHS Classification: Warning.

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Handling: Manipulate in a fume hood. The compound may hydrolyze slowly in acidic moisture; store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if storing for long periods.

References

  • National Institutes of Health (NIH) / PMC. Synthesis of indolo[2,3-b]quinolines from 3-acetyl-2-chloroindoles. Available at: [Link]

  • RSC Advances. A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles. Available at: [Link][6][4][7][8][9][10][11][12]

Sources

solubility profile of 1-(2-chloro-1H-indol-3-yl)ethanone in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 1-(2-chloro-1H-indol-3-yl)ethanone in Organic Solvents

Foreword: The Imperative of Solubility in Modern Drug Development

In the landscape of pharmaceutical research and development, the journey of a molecule from a promising hit to a viable drug candidate is fraught with challenges. Among the most critical physicochemical properties that dictate this trajectory is solubility. Poor solubility can cripple a compound's development, leading to issues with bioavailability, formulation, and the reliability of in-vitro assay data.[1][2] This guide provides a comprehensive framework for understanding and, most importantly, experimentally determining the solubility profile of 1-(2-chloro-1H-indol-3-yl)ethanone, a heterocyclic ketone of interest in medicinal chemistry.[3] We will move beyond mere data reporting to explain the underlying principles and provide a robust, field-proven protocol for generating high-quality, reliable solubility data.

Theoretical Framework: A Molecular-Level Prediction of Solubility Behavior

Understanding the structural and electronic features of 1-(2-chloro-1H-indol-3-yl)ethanone is paramount to predicting its interactions with various organic solvents. The fundamental principle governing solubility is "like dissolves like," which posits that substances with similar polarities and intermolecular forces are more likely to be miscible.[4]

The molecule can be deconstructed into three key functional regions that influence its solubility:

  • The Indole Nucleus: The core is a bicyclic aromatic system composed of a benzene ring fused to a pyrrole ring.[5] This structure is largely non-polar but possesses a nitrogen heteroatom. The N-H group is a crucial feature, acting as a hydrogen bond donor .[6][7] This capability is a primary driver for interactions with polar, hydrogen-bond-accepting solvents.

  • The Ethanone Substituent (-C(O)CH₃): The carbonyl group (C=O) within the ethanone moiety is highly polarized. The oxygen atom is electronegative, creating a dipole and serving as an effective hydrogen bond acceptor .[7][8] This allows for strong interactions with polar protic solvents (e.g., alcohols).

  • The Chloro Substituent (-Cl): The chlorine atom at the 2-position of the indole ring is an electron-withdrawing group that contributes to the overall polarity of the molecule.[3][9]

Synthesis of Predicted Behavior: Based on this analysis, 1-(2-chloro-1H-indol-3-yl)ethanone is a moderately polar molecule with both hydrogen bond donor (N-H) and acceptor (C=O) capabilities. Therefore, it is predicted to exhibit:

  • High solubility in polar aprotic solvents like DMSO and DMF, which can accept hydrogen bonds and have high polarity.

  • Good to moderate solubility in polar protic solvents like methanol and ethanol, which can act as both hydrogen bond donors and acceptors.[10]

  • Lower solubility in solvents of intermediate polarity like dichloromethane and ethyl acetate.

  • Poor solubility in non-polar hydrocarbon solvents such as hexane and toluene, which cannot effectively solvate the polar functional groups of the molecule.[10]

Caption: Key molecular features governing solubility.

Experimental Protocol: The Gold Standard for Thermodynamic Solubility Determination

While theoretical predictions provide valuable guidance, they are no substitute for empirical measurement. The definitive measure of a compound's solubility is its thermodynamic equilibrium solubility . This is the concentration of the solute in a saturated solution that is in equilibrium with the undissolved solid phase at a specific temperature and pressure.[1][11] The most robust and widely accepted method for this determination is the shake-flask method , coupled with a precise analytical technique like High-Performance Liquid Chromatography (HPLC).[11][12]

Step-by-Step Methodology

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

2.1. Materials and Equipment

  • 1-(2-chloro-1H-indol-3-yl)ethanone (solid, purity >95%)

  • Selected organic solvents (HPLC grade or higher) spanning a range of polarities (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Acetonitrile, Isopropanol, Ethanol, Methanol, Dimethyl Sulfoxide)

  • Analytical balance

  • Glass vials with screw caps (e.g., 2-4 mL)

  • Orbital shaker or rotator with temperature control

  • Centrifuge capable of holding the vials

  • Syringe filters (e.g., 0.22 µm PTFE or nylon, selected for solvent compatibility)

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

2.2. Experimental Workflow

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of solid 1-(2-chloro-1H-indol-3-yl)ethanone into a series of glass vials. An amount that is visibly in excess of what will dissolve (e.g., 5-10 mg) is sufficient.

    • Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of each selected organic solvent to its respective vial.

    • Securely cap each vial.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (typically ambient, e.g., 25 °C).

    • Agitate the suspensions for a predetermined period to ensure equilibrium is reached. A duration of 24 to 48 hours is generally sufficient, but for some crystalline compounds, 72 hours may be necessary to ensure the thermodynamic equilibrium is achieved.[12]

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed for a short period (e.g., 30 minutes) to allow for the sedimentation of larger particles.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10-15 minutes) to pellet the remaining undissolved solid. This step is critical to prevent clogging of the filter in the next step.

  • Sample Collection and Dilution:

    • Carefully draw the supernatant using a syringe. Avoid disturbing the solid pellet at the bottom of the vial.

    • Attach a syringe filter to the syringe and dispense the clear, saturated solution into a clean, labeled HPLC vial. This filtration step removes any fine particulate matter.

    • Perform an accurate serial dilution of the filtrate with the same solvent to bring the concentration into the linear range of the HPLC calibration curve. The dilution factor must be recorded precisely.

  • Quantification by HPLC:

    • Analyze the diluted samples using a validated HPLC method. The concentration of the diluted sample is determined by comparing its peak area to a standard calibration curve.

ExperimentalWorkflow A Step 1: Preparation Add excess solid compound to a known volume of solvent in vials. B Step 2: Equilibration Agitate vials at constant temperature for 24-48 hours. A->B C Step 3: Phase Separation Centrifuge vials to pellet undissolved solid. B->C D Step 4: Sampling Filter supernatant into a clean HPLC vial. C->D E Step 5: Dilution Accurately dilute the filtered sample. D->E F Step 6: Quantification Analyze by HPLC against a calibration curve. E->F G Result: Solubility Data Calculate solubility in mg/mL or µM. F->G

Caption: Thermodynamic Solubility Determination Workflow.

Quantitative Analysis and Data Presentation

Accurate quantification is the cornerstone of a reliable solubility study.

3.1. HPLC Method and Calibration

  • Method Development: A reverse-phase HPLC method is typically suitable. A C18 column with a mobile phase consisting of a mixture of water (with 0.1% formic acid) and an organic solvent like acetonitrile or methanol is a good starting point. The detection wavelength should be set to the λ_max of 1-(2-chloro-1H-indol-3-yl)ethanone to ensure maximum sensitivity.

  • Calibration Curve:

    • Prepare a primary stock solution of the compound in a suitable solvent (in which it is freely soluble, e.g., DMSO or acetonitrile) at a known concentration.

    • Perform serial dilutions from the stock solution to create a series of at least five calibration standards of known concentrations.

    • Inject each standard into the HPLC and record the corresponding peak area.

    • Plot the peak area (y-axis) versus concentration (x-axis). The resulting graph should be linear, and a linear regression analysis will yield the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a valid curve.

3.2. Calculation of Solubility The solubility is calculated from the concentration of the diluted sample determined from the calibration curve, taking into account the dilution factor.

Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]

3.3. Data Presentation The final solubility data should be summarized in a clear, tabular format for easy comparison across different solvents.

SolventPolarity IndexH-Bond Donor/AcceptorSolubility (mg/mL) at 25°C
Hexane0.1Neither[Experimental Value]
Toluene2.4Acceptor (π-system)[Experimental Value]
Dichloromethane3.1Acceptor[Experimental Value]
Ethyl Acetate4.4Acceptor[Experimental Value]
Acetone5.1Acceptor[Experimental Value]
Ethanol5.2Both[Experimental Value]
Acetonitrile5.8Acceptor[Experimental Value]
Methanol6.6Both[Experimental Value]
DMSO7.2Acceptor[Experimental Value]

Conclusion

The solubility profile of 1-(2-chloro-1H-indol-3-yl)ethanone is a critical dataset for any researcher working with this compound. While theoretical analysis of its molecular structure provides a strong predictive foundation, rigorous experimental determination via the shake-flask method with HPLC quantification remains the definitive approach. By following the detailed protocol outlined in this guide, researchers and drug development professionals can generate accurate, reliable, and reproducible solubility data, enabling informed decisions in formulation, process development, and preclinical assessment.

References

  • University of Waterloo. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • Mukherjee, S., et al. (2008). Importance of Indole N-H Hydrogen Bonding in the Organization and Dynamics of Gramicidin Channels. PMC. Retrieved from [Link]

  • Hudi, L., et al. (2021). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. PMC. Retrieved from [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Bharate, S. S., et al. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. PubMed. Retrieved from [Link]

  • Al-Khafaji, K., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. Retrieved from [Link]

  • Ahmad, U. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate. Retrieved from [Link]

  • Grzesiak, A., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega. Retrieved from [Link]

  • Selbo, J. & Tsinontides, S. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Indole. Retrieved from [Link]

  • Ullah, N., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry. Retrieved from [Link]

Sources

literature review of 2-chloro-3-acetylindole derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-chloro-3-acetylindole scaffold (also referred to as 3-acetyl-2-chloroindole) represents a "privileged structure" in modern medicinal chemistry due to its unique Janus-faced electrophilicity . Unlike simple indoles which are primarily nucleophilic at C3, this derivative features two distinct electrophilic centers: the imidoyl chloride-like carbon at C2 and the acetyl carbonyl at C3.[1] This dual reactivity allows for the rapid assembly of complex fused heterocycles—such as indolo[2,3-b]quinolines, pyrimido[4,5-b]indoles, and pyrazolo[3,4-b]indoles—which are critical pharmacophores in oncology (DNA intercalation, kinase inhibition) and infectious disease management.[1]

This guide details the synthetic accessibility, reactivity profile, and application of this core in high-value drug discovery workflows.[1]

Synthetic Accessibility of the Core

The most robust route to 2-chloro-3-acetylindole is the Vilsmeier-Haack-Arnold reaction. While standard Vilsmeier conditions (POCl₃/DMF) yield 3-formyl derivatives, substitution of dimethylformamide (DMF) with dimethylacetamide (DMA) alters the trajectory to install an acetyl group at C3 while simultaneously chlorinating C2 via the enol tautomer of the oxindole precursor.[1]

Core Synthesis Protocol

Objective: Synthesis of 2-chloro-3-acetylindole from oxindole.

  • Reagents: Oxindole (1.0 eq), Phosphorus Oxychloride (POCl₃, 3.0 eq),

    
    -Dimethylacetamide (DMA, 1.5 eq).
    
  • Setup: Flame-dried round-bottom flask equipped with a calcium chloride drying tube.

  • Procedure:

    • Dissolve oxindole in anhydrous chloroform or 1,2-dichloroethane.[1]

    • Cool the mixture to 0°C in an ice bath.

    • Add the Vilsmeier complex (prepared separately by adding POCl₃ to DMA at 0°C) dropwise to the oxindole solution.[1]

    • Allow the mixture to warm to room temperature, then reflux for 4–6 hours. Monitoring by TLC (30% EtOAc/Hexane) should show the disappearance of the oxindole spot (

      
      ) and appearance of a non-polar product (
      
      
      
      ).[1]
    • Quench: Pour the reaction mixture onto crushed ice/sodium acetate solution to buffer the pH (preventing hydrolysis of the C2-Cl bond).

    • Isolation: Extract with dichloromethane, wash with brine, dry over Na₂SO₄, and concentrate.[1] Recrystallize from ethanol.

Mechanism: The reaction proceeds via the attack of the oxindole enol on the chloroiminium ion formed from DMA/POCl₃.[1] Subsequent elimination of the dimethylamino group and chlorination yields the target.[1]

Chemical Reactivity Profile

The 2-chloro-3-acetylindole scaffold acts as a 1,3-bis-electrophile . This structural feature is the linchpin of its utility, enabling [3+2] and [3+3] annulation reactions with binucleophiles.[1]

Reactivity Diagram

The following diagram illustrates the divergent synthesis pathways available from this core.

G Core 2-Chloro-3-acetylindole (Core Scaffold) Pyrazole Pyrazolo[3,4-b]indole (Antimicrobial) Core->Pyrazole Cyclocondensation (Reflux/EtOH) Quinoline Indolo[2,3-b]quinoline (DNA Intercalator) Core->Quinoline Cascade Reaction (PEG-400/Light) Pyrimidine Pyrimido[4,5-b]indole (Kinase Inhibitor) Core->Pyrimidine Annulation (Base/Heat) Hydrazine Hydrazine Hydrate Hydrazine->Pyrazole Benzophenone 2-Aminobenzophenone Benzophenone->Quinoline Urea Urea / Thiourea Urea->Pyrimidine

Figure 1: Divergent synthetic pathways transforming the 2-chloro-3-acetylindole core into bioactive fused heterocycles.[1]

Medicinal Chemistry Applications

A. Indolo[2,3-b]quinolines (Anticancer & Antimalarial)

Derivatives fused with quinoline rings mimic the natural alkaloid cryptotackieine .[1][2][3][4] These planar tetracyclic systems function as DNA intercalators and topoisomerase II inhibitors.[1]

  • Mechanism: The planar aromatic surface inserts between DNA base pairs, stabilizing the cleavage complex and inducing apoptosis in cancer cells.[1]

  • Key Insight: The 2-chloro-3-acetylindole core allows for a "one-pot" assembly of this system using 2-aminobenzophenones, avoiding the harsh conditions of traditional Pfitzinger reactions.

B. Pyrimido[4,5-b]indoles (Kinase Inhibitors)

Fusion with pyrimidine rings creates scaffolds homologous to ATP, making them potent tyrosine kinase inhibitors (e.g., EGFR, VEGFR).[1]

  • SAR Note: Substitution at the C4 position of the pyrimidine ring (derived from the acetyl methyl group) allows for tuning of lipophilicity and hydrophobic pocket occupancy in the kinase domain.[1]

C. Antimicrobial Agents

Reaction with hydrazine yields pyrazolo[3,4-b]indoles.[1] These derivatives have demonstrated efficacy against MRSA and VRSA strains by disrupting bacterial cell wall synthesis.[1]

Detailed Experimental Protocol: Synthesis of Indolo[2,3-b]quinoline

Reference: Adapted from RSC Advances, 2024.[1][3]

This protocol describes a Green Chemistry approach utilizing PEG-400 and visible light, eliminating the need for toxic transition metal catalysts.[1]

Reaction Scheme

Substrates: 3-acetyl-2-chloro-N-methylindole + 2-aminobenzophenone. Product: 11-phenyl-6-methyl-6H-indolo[2,3-b]quinoline.

Step-by-Step Methodology
  • Preparation:

    • Dissolve 3-acetyl-2-chloro-N-methylindole (0.5 mmol, 1.0 eq) and KOH (10 mmol, 20 eq) in 5 mL of 40% aqueous methanol .

    • Ensure complete dissolution before proceeding.[1]

  • Addition:

    • Add 2-aminobenzophenone (0.55 mmol, 1.1 eq) to the reaction mixture.

    • Add PEG-400 (50 mol%) as a phase transfer catalyst and surfactant.

  • Reaction:

    • Heat the mixture to a gentle boil (approx. 70–80°C) with stirring.

    • Irradiate the vessel with a 200W Tungsten lamp (visible light source).[1]

    • Time: 8–12 hours.[1][5] Monitor by TLC for the disappearance of the acetylindole.[1]

  • Work-up:

    • Cool to room temperature.[1] The product often precipitates directly.[1]

    • Filter the solid and wash copiously with water to remove PEG-400 and excess base.

    • Purification: If necessary, purify via flash column chromatography (Silica gel, Petroleum ether/Ethyl acetate 20:1).[1][5]

  • Characterization:

    • Yield: Typically 60–85%.[1]

    • Appearance: Yellow solid.[1]

    • Validation: ¹H NMR should show the disappearance of the acetyl methyl singlet and the formation of a new aromatic system.[1]

Data Summary Table
ParameterValue / Condition
Solvent 40% Methanol (aq)
Catalyst PEG-400 (50 mol%)
Energy Source Visible Light (200W Tungsten)
Base KOH (20 eq)
Typical Yield 60–85%
Atom Economy High (Water/MeOH byproduct)

References

  • A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone. Source: RSC Advances, 2024.[1][3] URL:[Link]

  • Synthesis and medicinal chemistry of 3-substituted indole derivatives. Source: International Journal of Chemical Studies, 2019.[1] URL:[Link]

  • Synthesis of fused indoles via 2-chloro-3-acetylindole intermediates. Source: ResearchGate (General Heterocyclic Synthesis Reviews).[1][6] URL:[Link]

Sources

Methodological & Application

Application Note: Divergent Synthesis of Pyrazoles and Pyrimidines from 3-Acetyl-2-Chloroindole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a high-fidelity technical guide for the divergent synthesis of pyrazole and pyrimidine pharmacophores using 1-(2-chloro-1H-indol-3-yl)ethanone (also referred to as 3-acetyl-2-chloroindole) as the primary electrophilic scaffold.

The protocols herein are designed for medicinal chemists requiring high regioselectivity and functional group tolerance. The 2-chloroindole moiety is a privileged scaffold in drug discovery, serving as a versatile handle for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), making preservation of the C2-Cl bond during heterocyclization a critical success factor.

Executive Summary & Mechanistic Logic

The transformation of 1-(2-chloro-1H-indol-3-yl)ethanone into nitrogen-rich heterocycles relies on the activation of the exocyclic acetyl group. The most robust pathway involves a Claisen-Schmidt condensation to generate an


-unsaturated ketone (chalcone) intermediate. This "enone" system acts as a 1,3-dielectrophile, susceptible to attack by binucleophiles.
  • Pathway A (Pyrazoles): Reaction with hydrazines via a Michael addition-cyclodehydration sequence.

  • Pathway B (Pyrimidines): Reaction with ureas/guanidines via a [3+3] cyclization.

Critical Control Point: The C2-position chlorine atom is a potential leaving group. Nucleophilic aromatic substitution (


) can occur with strong nucleophiles (e.g., hydrazine) at elevated temperatures. The protocols below utilize buffered conditions and specific solvent systems to prioritize carbonyl condensation over C2-displacement.

Reaction Pathway Visualization

The following flowchart outlines the divergent synthesis workflow.

IndoleSynthesis SM 1-(2-chloro-1H-indol-3-yl)ethanone (Starting Material) Chalcone Indolyl-Chalcone (Intermediate) SM->Chalcone NaOH/EtOH Claisen-Schmidt Ald Ar-CHO (Aromatic Aldehyde) Ald->Chalcone Pyrazole Indolyl-Pyrazole Scaffold Chalcone->Pyrazole AcOH, Reflux Cyclocondensation Pyrimidine Indolyl-Pyrimidine Scaffold Chalcone->Pyrimidine KOH/EtOH Reflux Hydrazine Hydrazine Hydrate (or Phenylhydrazine) Hydrazine->Pyrazole Urea Urea / Thiourea / Guanidine Urea->Pyrimidine

Figure 1: Divergent synthetic workflow from 3-acetyl-2-chloroindole to bioactive heterocycles.

Experimental Protocols

Phase 1: Synthesis of the Chalcone Intermediate

Objective: Create the 1,3-electrophilic center (1-(2-chloro-1H-indol-3-yl)-3-arylprop-2-en-1-one).

Reagents:

  • 1-(2-chloro-1H-indol-3-yl)ethanone (1.0 equiv)

  • Substituted Benzaldehyde (1.0 equiv)

  • Ethanol (95% or Absolute)

  • Sodium Hydroxide (40% aq. solution or pellets)

Protocol:

  • Dissolution: In a round-bottom flask, dissolve 10 mmol of 1-(2-chloro-1H-indol-3-yl)ethanone and 10 mmol of the appropriate benzaldehyde in 30 mL of ethanol.

  • Catalysis: Cool the solution to 0–5°C in an ice bath. Add 5 mL of 40% NaOH solution dropwise with vigorous stirring.

    • Note: Slow addition prevents the "cannizzaro" side reaction of the aldehyde.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Work-up: Pour the reaction mixture into crushed ice/water (200 mL) containing dilute HCl (to neutralize excess base).

  • Isolation: The chalcone precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol.

Validation Criteria:

  • IR: Appearance of

    
    -unsaturated carbonyl stretch (~1640–1660 cm⁻¹).
    
  • ¹H NMR: Distinctive doublet signals for vinylic protons (

    
    ) with coupling constants 
    
    
    
    Hz (indicating E-isomer).
Phase 2A: Synthesis of Pyrazoles

Objective: Cyclization of chalcone with hydrazine derivatives.

Reagents:

  • Indolyl-Chalcone (from Phase 1) (1.0 equiv)

  • Hydrazine Hydrate (99%) or Phenylhydrazine (2.0 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst)

Protocol:

  • Setup: Dissolve 1 mmol of the chalcone in 10 mL of glacial acetic acid.

  • Addition: Add 2 mmol of hydrazine hydrate (or phenylhydrazine).

  • Reflux: Heat the mixture to reflux (118°C) for 6–8 hours.

    • Mechanistic Insight: Acetic acid acts as both solvent and Brønsted acid catalyst, activating the carbonyl for imine formation while buffering the pH to prevent nucleophilic attack on the 2-chloro position [1].

  • Quench: Cool to room temperature and pour into ice water.

  • Purification: The product often precipitates. If oil forms, extract with ethyl acetate, dry over

    
    , and purify via column chromatography (Silica gel, Hexane:EtOAc).
    

Data Output (Expected):

Compound ClassReagentConditionsTypical YieldKey Spectral Feature
N-Acetyl Pyrazoline Hydrazine + AcOHReflux, 6h70–85%N-COCH₃ signal in NMR
N-Phenyl Pyrazole PhenylhydrazineReflux, 8h65–80%Aromatic multiplet increase
Phase 2B: Synthesis of Pyrimidines

Objective: Cyclization of chalcone with binucleophilic urea derivatives.

Reagents:

  • Indolyl-Chalcone (1.0 equiv)

  • Urea, Thiourea, or Guanidine Hydrochloride (1.5 equiv)

  • Potassium Hydroxide (KOH) or Sodium Ethoxide

  • Absolute Ethanol

Protocol:

  • Setup: In a 50 mL flask, dissolve 1 mmol of chalcone in 15 mL absolute ethanol.

  • Activation: Add 1.5 mmol of Urea (or Thiourea) and 2 mmol of KOH (pellets or predissolved in min. water).

  • Reflux: Reflux the mixture for 10–14 hours.

    • Note: Thiourea typically reacts faster than urea due to the higher nucleophilicity of sulfur (soft nucleophile) [2].

  • Work-up: Concentrate the solvent under reduced pressure (rotary evaporator) to half volume. Pour into crushed ice and acidify with dilute HCl (pH ~4) to precipitate the pyrimidine.

  • Purification: Recrystallize from DMF/Ethanol mixtures.

Structure-Activity Relationship (SAR) Note:

  • Urea

    
     Yields 2-hydroxypyrimidine (tautomerizes to pyrimidinone).
    
  • Thiourea

    
     Yields 2-mercaptopyrimidine (tautomerizes to thione).
    
  • Guanidine

    
     Yields 2-aminopyrimidine.
    

Analytical Characterization (Reference Data)

To validate the synthesis, compare obtained spectral data against these generalized reference standards for 3-(2-chloro-1H-indol-3-yl)-5-phenyl-isoxazole/pyrazole derivatives.

TechniqueParameterDiagnostic SignalInterpretation
IR Spectroscopy C=N Stretch1590–1610 cm⁻¹Formation of Pyrazole/Pyrimidine ring
NH Stretch3200–3400 cm⁻¹Indole NH (and Pyrimidine NH if applicable)
C-Cl Stretch740–760 cm⁻¹Crucial: Confirms retention of 2-Cl group
¹H NMR Indole NH

11.5–12.5 ppm (s)
Broad singlet, exchangeable with D₂O
Pyrazoline CH₂

3.1–3.9 ppm (dd)
Diastereotopic protons (ABX system)
Pyrimidine H

7.0–8.5 ppm
Aromatic protons of the new ring
Mass Spectrometry Isotope PatternM+ / M+2 (3:1 ratio)Characteristic chlorine isotope pattern

Troubleshooting & Optimization

Issue 1: Loss of Chlorine (Dehalogenation or Substitution)

  • Symptom:[1][2] Mass spec shows M-35 peak or substitution product.

  • Cause: Reaction temperature too high or base too strong (e.g., using NaH or excess hydrazine without acid buffer).

  • Solution: Switch to catalyzed cyclization using catalytic amounts of glacial acetic acid in ethanol rather than neat acetic acid reflux, or reduce reaction temperature to 60°C and extend time.

Issue 2: Low Yield of Chalcone

  • Symptom:[1][2] Recovery of starting material.

  • Cause: Steric hindrance from the 2-chloro group affecting the 3-acetyl planarity.

  • Solution: Use Ultrasonication (40 kHz, 60°C) to accelerate the Claisen-Schmidt condensation [3].

References

  • Voskienė, A., & Mickevičius, V. (2010). Cyclization of Chalcones to Isoxazole and Pyrazole Derivatives.[3][4][5] Chemistry of Heterocyclic Compounds, 45, 1485–1488. Link

  • Abd El-Sattar, N. E. A., et al. (2018).[6] Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. Journal of Chemistry, 2018, Article ID 2686035. Link

  • Rehman, Z. U., Saini, P., & Kumar, S. (2023). Synthesis and Biological Evaluation of Some New Chalcone Derivatives as Anti-inflammatory Agents. Current Drug Discovery Technologies, 20(1). Link

  • Mishra, K., Jain, S. K., & Singour, P. K. (2019).[7] Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics, 9(3), 2736.[7] Link

Sources

Troubleshooting & Optimization

Technical Support Center: High-Purity Recrystallization of 1-(2-chloro-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 1-(2-chloro-1H-indol-3-yl)ethanone. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on obtaining this key intermediate in high purity through recrystallization. We will move beyond simple protocols to explain the reasoning behind each step, empowering you to troubleshoot effectively and adapt the methodology to your specific experimental context.

Introduction: The Challenge of Purifying Chloroindoles

1-(2-chloro-1H-indol-3-yl)ethanone is a halogenated heterocyclic ketone. The presence of the chloro- and acetyl- groups on the indole scaffold influences its polarity and solubility, while the N-H group allows for hydrogen bonding. These structural features are key to selecting an appropriate recrystallization solvent.[1] Indole derivatives, particularly halogenated ones, can sometimes be unstable or prone to degradation, requiring careful handling during purification.[2] This guide provides a systematic approach to overcome common challenges and achieve excellent purity.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the recrystallization of 1-(2-chloro-1H-indol-3-yl)ethanone in a practical question-and-answer format.

Q1: How do I choose the best starting solvent for recrystallization?

Answer: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room or sub-ambient temperatures.[3][4] This differential solubility is the fundamental principle of recrystallization, allowing for the separation of the desired compound from soluble impurities upon cooling.

For a molecule like 1-(2-chloro-1H-indol-3-yl)ethanone, which has intermediate polarity, a logical first step is to screen a range of solvents with varying polarities. Good starting points for indole derivatives often include alcohols (methanol, ethanol), esters (ethyl acetate), and ketones (acetone), or mixtures of these with non-polar solvents like hexanes or heptanes.[5][6]

Expert Insight: A preliminary small-scale solubility test is crucial and saves significant time and material. Use the table below to record your observations and guide your solvent choice.

Table 1: Qualitative Solubility Screening Template
SolventPolaritySolubility (Cold, ~20°C)Solubility (Hot, near b.p.)Crystal Formation on Cooling?
WaterHighRecord ObservationRecord ObservationRecord Observation
MethanolHighRecord ObservationRecord ObservationRecord Observation
95% EthanolHighRecord ObservationRecord ObservationRecord Observation
AcetoneMediumRecord ObservationRecord ObservationRecord Observation
Ethyl AcetateMediumRecord ObservationRecord ObservationRecord Observation
DichloromethaneMediumRecord ObservationRecord ObservationRecord Observation
TolueneLowRecord ObservationRecord ObservationRecord Observation
Hexane / HeptaneLowRecord ObservationRecord ObservationRecord Observation
Q2: My compound has dissolved, but no crystals are forming upon cooling. What's wrong?

Answer: This is a very common issue, typically arising from one of two scenarios:

  • Excess Solvent: This is the most frequent cause.[1][7] If too much hot solvent was used to dissolve the compound, the solution may not become saturated upon cooling, and thus crystals will not form.

    • Solution: Gently heat the solution to boil off some of the solvent. Continue to remove solvent until the solution appears slightly cloudy at its boiling point or until you have significantly reduced the volume. Then, allow it to cool again. Using a rotary evaporator for controlled solvent removal is also an effective method.[7]

  • Supersaturation: The solution has cooled below its saturation point but crystallization has not initiated.[1] Crystal formation requires a nucleation event to begin.

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid.[5][8] The microscopic scratches on the glass provide a surface for nucleation. Alternatively, add a "seed crystal"—a tiny speck of the pure compound—to the solution to initiate growth.[1][8] If these methods fail, further cooling in an ice-water bath may be necessary.[3]

Q3: Instead of solid crystals, an oil is forming in my flask. How do I resolve this "oiling out"?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[7][9] This often happens when the melting point of the solute is lower than the boiling point of the solvent, or when high concentrations of impurities are present.[3] An oil is undesirable because it tends to trap impurities.[9]

  • Solution 1: Reheat and Cool Slowly. Reheat the solution until the oil fully redissolves. If necessary, add a small amount of additional solvent to ensure complete dissolution.[3][7] Then, allow the flask to cool much more slowly. Insulating the flask with glass wool or paper towels can promote the formation of crystals over oil.[5][8]

  • Solution 2: Change Solvent System. If slow cooling fails, the solvent is likely unsuitable. Try a solvent with a lower boiling point. Alternatively, a mixed-solvent system can be very effective.[5][7] Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble), then add a "poor" solvent (in which it is insoluble) dropwise to the hot solution until it becomes persistently cloudy. Add a few drops of the "good" solvent to clarify, then cool slowly.[5] Common mixed systems for indole-type compounds include ethanol/water or hexane/ethyl acetate.[5][6]

Q4: My final product has a low yield. What are the common causes of material loss?

Answer: A low yield can be frustrating, but the cause can usually be traced to a specific step in the procedure.

  • Using excess solvent: As discussed in Q2, too much solvent will keep a significant portion of your product dissolved in the mother liquor.[1][10] Always use the minimum amount of hot solvent required for dissolution.

  • Premature crystallization: If the solution cools during hot filtration (if performed), the product will crystallize on the filter paper along with the impurities you are trying to remove.[9] To prevent this, use a pre-heated funnel and keep the solution near its boiling point.

  • Washing with warm solvent: Rinsing the collected crystals should always be done with a minimal amount of ice-cold solvent to avoid redissolving the product.[1]

  • Incomplete crystallization: Ensure the solution has been cooled sufficiently (e.g., in an ice bath) to maximize crystal formation before filtration.[4]

Standard Operating Protocol: Recrystallization of 1-(2-chloro-1H-indol-3-yl)ethanone

This protocol provides a self-validating workflow. Each step includes checkpoints to ensure optimal conditions before proceeding.

1. Solvent Selection (Screening):

  • Place ~20-30 mg of the crude solid into several small test tubes.
  • Add a potential solvent (e.g., ethanol) dropwise at room temperature. Note the solubility.
  • If insoluble, gently heat the test tube. Add the minimum amount of hot solvent to achieve dissolution.
  • Allow the tube to cool to room temperature, then place it in an ice bath.
  • Checkpoint: A suitable solvent will show poor solubility at cold temperatures and high solubility at hot temperatures, and will yield solid crystals upon cooling.

2. Dissolution:

  • Place the crude 1-(2-chloro-1H-indol-3-yl)ethanone in an Erlenmeyer flask (not a beaker, to minimize solvent evaporation and splashing).[11]
  • Add a magnetic stir bar or boiling chips.
  • Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring.
  • Continue adding hot solvent just until all the solid has dissolved. Avoid adding a large excess.[1]
  • Checkpoint: The solution should be clear and homogenous.

3. Decolorization & Hot Filtration (Optional):

  • If the solution is highly colored due to impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal.
  • Reheat the solution to boiling for a few minutes.
  • Checkpoint: This step is only necessary for colored impurities. Indole compounds can sometimes be sensitive to acidic conditions, which can be present on some silica or charcoal surfaces.[10]
  • If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

4. Crystallization:

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[8] Rapid cooling can trap impurities.
  • Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[4]
  • Checkpoint: A significant crop of solid crystals should be visible. If not, refer to the troubleshooting guide (Q2).

5. Crystal Collection and Washing:

  • Set up a Büchner funnel for vacuum filtration.[11]
  • Wet the filter paper with a small amount of the ice-cold recrystallization solvent to ensure a good seal.
  • Swirl the flask to create a slurry and pour it into the funnel.
  • Once the solvent (mother liquor) has been drawn through, wash the crystals with a minimal amount of fresh, ice-cold solvent to remove any adhering impurities.
  • Checkpoint: The crystals should appear well-formed and be free of obvious discoloration.

6. Drying:

  • Allow air to be pulled through the crystals on the filter for several minutes to partially dry them.
  • Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight, typically in a vacuum oven at a temperature well below the compound's melting point.

Visual Workflow and Troubleshooting

Recrystallization Workflow Diagram

This diagram outlines the standard procedure for obtaining a high-purity solid.

Recrystallization_Workflow cluster_prep Preparation cluster_main Main Process cluster_result Result Crude Crude Solid Solvent Select Solvent Crude->Solvent Small-scale test Dissolve 1. Dissolve in Min. Hot Solvent Solvent->Dissolve HotFilt 2. Hot Filtration (Optional) Dissolve->HotFilt Cool 3. Slow Cooling & Crystallization HotFilt->Cool Collect 4. Collect via Vacuum Filtration Cool->Collect Wash 5. Wash with Ice-Cold Solvent Collect->Wash Dry 6. Dry Crystals Wash->Dry Pure Pure Crystals Dry->Pure Troubleshooting_Tree decision decision action action issue issue start Solution Cooled q1 Crystals Formed? start->q1 action_collect Proceed to Collection q1->action_collect Yes issue_no_xtal No Crystals or Oil Formed q1->issue_no_xtal No q2 Appearance? issue_no_xtal->q2 Check for... issue_oil Oiling Out q2->issue_oil Oily Droplets issue_clear Too Much Solvent or Supersaturated q2->issue_clear Clear Solution action_oil Reheat, add solvent, cool SLOWLY. Or change solvent. issue_oil->action_oil Solution action_clear Boil off some solvent. Scratch flask or add seed crystal. issue_clear->action_clear Solution

Sources

Validation & Comparative

Technical Comparison Guide: Mass Spectrometry Fragmentation of 2-Chloro-3-Acetylindole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of 2-chloro-3-acetylindole , comparing its spectral "performance" (identification specificity and ionization behavior) against its structural analogs.

Executive Summary

In drug discovery, 2-chloro-3-acetylindole serves as a critical scaffold for synthesizing fused heterocyclic systems (e.g., indolo[2,3-b]quinolines) and bioactive thiazole derivatives. Precise structural validation of this intermediate is essential to ensure downstream synthetic fidelity.

This guide compares the MS fragmentation behavior of 2-chloro-3-acetylindole against two primary alternatives (reference standards): 3-acetylindole and 2-chloroindole . We demonstrate that the 2-chloro-3-acetyl derivative offers superior identification confidence due to a unique "Isotope-Retention" fragmentation pathway that persists through multiple dissociation steps, unlike its non-halogenated counterparts.

Experimental Specifications (Protocol)

To ensure reproducibility of the fragmentation patterns described below, the following experimental conditions are recommended. This protocol is self-validating through the use of the chlorine isotope ratio as an internal check.

Standardized EI-MS Protocol
  • Ionization Mode: Electron Impact (EI) at 70 eV.[1]

  • Inlet System: Direct Insertion Probe (DIP) or GC-MS (Column: 5% Phenyl-methylpolysiloxane).

  • Source Temperature: 230°C (Prevents thermal degradation of the acetyl group).

  • Scan Range: m/z 40–300.

Self-Validation Check (The "Rule of 3")

Before interpreting fragments, validate the molecular ion (M⁺ ) cluster:

  • Locate the parent peak at m/z 193 .

  • Check for the M+2 peak at m/z 195 .

  • Pass Criteria: The intensity ratio of 193:195 must be approximately 3:1 . Any deviation suggests dechlorination or contamination.

Comparative Fragmentation Analysis

The Subject vs. Alternatives
Feature2-Chloro-3-acetylindole (Subject)3-Acetylindole (Alt. 1)2-Chloroindole (Alt. 2)
Molecular Ion (M⁺) m/z 193/195 (Strong)m/z 159 (Strong)m/z 151/153 (Strong)
Base Peak m/z 178 [M-CH₃]⁺m/z 144 [M-CH₃]⁺m/z 116 [M-Cl]⁺ or 151
Isotope Pattern Yes (3:1) Persists in fragmentsNoYes (3:1)
Diagnostic Loss -CH₃ (15 Da) followed by -CO (28 Da) -CH₃ (15 Da) followed by -CO (28 Da)-HCN (27 Da) or -Cl (35 Da)
ID Confidence High (Dual confirmation via mass defect & isotope)Medium (Common indole pattern)Medium (Lack of acetyl marker)
Performance Insight

The 2-chloro-3-acetylindole exhibits a "hybrid" fragmentation efficiency. Unlike 2-chloroindole , where the halogen is often lost early (destabilizing the ion), the 3-acetyl group directs the fragmentation pathway. The acetyl group acts as a "sacrificial" moiety, fragmenting first (loss of methyl) while the chlorine atom remains attached to the ring. This preserves the diagnostic 3:1 isotope ratio in the daughter ions, significantly enhancing structural elucidation confidence compared to the alternatives.

Mechanistic Fragmentation Pathway

The fragmentation of 2-chloro-3-acetylindole follows a distinct Alpha-Cleavage → Inductive Cleavage cascade.

Step-by-Step Mechanism
  • Ionization: Formation of the radical cation [M]⁺[2]• (m/z 193) . The charge is localized on the indole nitrogen or the carbonyl oxygen.

  • Alpha-Cleavage (Primary): Homolytic cleavage of the C-C bond adjacent to the carbonyl. This ejects a methyl radical (CH₃•) .

    • Result: Formation of a resonance-stabilized acylium ion (m/z 178) .

    • Note: The Chlorine isotope pattern (178/180) is fully retained.

  • Inductive Cleavage (Secondary): The acylium ion ejects neutral carbon monoxide (CO) .

    • Result: Formation of the 2-chloroindolyl cation (m/z 150) .

  • Terminal Fragmentation: High-energy loss of the Chlorine radical or HCN from the ring system.

Visualized Pathway (DOT Diagram)

FragmentationPathway cluster_legend Key M_Ion Molecular Ion (M+) m/z 193 / 195 (Radical Cation) Acylium Acylium Cation m/z 178 / 180 (Base Peak) M_Ion->Acylium - CH3• (15 Da) Alpha Cleavage Indolyl 2-Chloroindolyl Cation m/z 150 / 152 Acylium->Indolyl - CO (28 Da) Inductive Cleavage RingFrag Ring Fragment m/z 115 (Loss of Cl) Indolyl->RingFrag - Cl• (35 Da) Heterolytic Cleavage key1 Blue: Parent Ion key2 Green: Stable Intermediate

Figure 1: Sequential fragmentation pathway of 2-chloro-3-acetylindole.[3][4] Note the retention of the chlorine atom (and its isotope pattern) through the first two major transition states.

Diagnostic Ion Table

Use this table to assign peaks in your experimental spectrum.

m/z (Monoisotopic)Ion IdentityFormulaRelative Abundance (Est.)Diagnostic Value
193 Molecular Ion [M]⁺•C₁₀H₈ClNO60-80%Confirms MW; Check for 195 (33%)
178 Acylium Ion [M-CH₃]⁺C₉H₅ClNO⁺100% (Base) Primary diagnostic; retains Cl pattern
150 2-Chloroindolyl [M-Ac]⁺C₈H₅ClN⁺40-50%Confirms acetyl group presence via loss of 43 Da total
115 Dechlorinated RingC₈H₅N⁺10-20%Loss of Cl; Isotope pattern disappears
89 Ring FragmentC7H₅⁺<10%Typical indole breakdown (loss of HCN)

Conclusion

For researchers utilizing 2-chloro-3-acetylindole , the mass spectrum is characterized by a dominant [M-15]⁺ peak at m/z 178. Unlike unsubstituted indoles which fragment via HCN loss, or simple chloroindoles which may lose the halogen early, this compound's acetyl group dominates the initial fragmentation.

Recommendation: When monitoring reaction progress (e.g., synthesis of indoloquinolines), track the m/z 178 ion rather than the molecular ion for higher sensitivity, as the acylium ion is exceptionally stable and abundant.

References
  • Metwally, M. A., et al. (2009).[5] "3-Acetylindoles: Synthesis, Reactions and Biological Activities." Current Organic Chemistry. Link

  • Purdue University. (2011). "Mass Spectrum Interpretation: Fragmentation of Indoles and Carbonyls." Purdue Engineering. Link

  • Chemistry LibreTexts. (2023). "Mass Spectrometry - Fragmentation Patterns: Carbonyls and Halides." Link

  • NIST Mass Spec Data Center. "Mass Spectrum of 3-Acetylindole." NIST Chemistry WebBook. Link

  • Scientific Research Publishing. (2016). "Study of Mass Spectra of Some Indole Derivatives." American Journal of Analytical Chemistry. Link

Sources

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity Analysis of 1-(2-chloro-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity and the Role of Validated Analytics

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as 1-(2-chloro-1H-indol-3-yl)ethanone, a potential building block in medicinal chemistry, establishing a robust analytical method to quantify its purity and profile any related impurities is a non-negotiable regulatory and scientific requirement.[1][2] High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[2][3]

However, an analytical method is only as reliable as the evidence supporting its performance. This is the domain of method validation , a systematic and documented process that demonstrates an analytical procedure is suitable for its intended purpose.[1][4][5] This guide provides a comprehensive, experience-driven comparison of a developed HPLC method for 1-(2-chloro-1H-indol-3-yl)ethanone against the globally recognized benchmarks set by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline.[6][7][8][9][10] We will not only detail the "how" but, more critically, the "why" behind each experimental choice, providing researchers and drug development professionals with a practical framework for achieving analytical excellence.

Section 1: Foundational Strategy in HPLC Method Development

The development of a reliable HPLC method is a science-driven process, beginning with an understanding of the analyte's physicochemical properties. 1-(2-chloro-1H-indol-3-yl)ethanone (Formula: C₁₀H₈ClNO, Molecular Weight: 193.63 g/mol ) is an indole derivative.[11][12][13] The indole chromophore typically exhibits strong UV absorbance, making UV detection a suitable choice.[14][15] Its structure suggests moderate polarity, making reversed-phase chromatography the logical starting point.

Causality Behind Our Chromatographic Choices:

  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its versatility and robust hydrophobic retention, which is ideal for retaining moderately polar compounds like our target analyte. An end-capped column is preferred to minimize peak tailing caused by interactions with residual silanols.

  • Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase and an organic modifier is chosen.

    • Aqueous Phase (Mobile Phase A): 0.1% Phosphoric Acid in Water. The acid suppresses the ionization of any residual silanols on the stationary phase and the analyte itself, leading to sharper, more symmetrical peaks.

    • Organic Phase (Mobile Phase B): Acetonitrile. Acetonitrile is chosen over methanol for its lower viscosity (leading to lower backpressure) and better UV transparency.

  • Detection: Based on the indole moiety, a UV detection wavelength of 280 nm is selected as a starting point, as this is a common λmax for such structures, offering a good balance of sensitivity for the parent compound and potential impurities.[14][15]

Optimized HPLC Method for Purity Analysis

The following parameters were established after systematic optimization to ensure adequate retention, resolution, and peak shape.

ParameterCondition
Instrument HPLC system with gradient capability and UV/Vis Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min (40% B), 5-25 min (40-80% B), 25-30 min (80% B), 30.1-35 min (40% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm
Diluent Acetonitrile:Water (50:50, v/v)

Section 2: The Validation Protocol: A Framework for Trust

Method validation is executed according to a pre-approved protocol that outlines the experiments and acceptance criteria.[10] The objective is to challenge the method and demonstrate its fitness for purpose.[4][5] The relationship between the various validation parameters is crucial; for instance, linearity studies form the basis for determining the range, accuracy, and precision.

HPLC_Validation_Workflow Start Start: Validation Protocol Specificity Specificity & Forced Degradation Start->Specificity Establishes identity & purity indication Robustness Robustness Start->Robustness Assesses reliability Linearity Linearity Specificity->Linearity Confirms method is suitable for quantification Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Limits LOD & LOQ Linearity->Limits Determined from linearity curve Report Final Validation Report Range->Report Accuracy->Report Precision->Report Limits->Report Robustness->Report

Caption: Workflow for HPLC method validation per ICH guidelines.

Section 3: Performance Characteristics & Experimental Design

This section details the experimental protocols for each validation parameter. The acceptance criteria are derived directly from the ICH Q2(R2) guideline.[9][10]

Validation ParameterICH Acceptance Criteria (Typical for Purity Analysis)
Specificity The method must demonstrate discrimination between the analyte and potential impurities/degradants. Peak purity index > 0.995.
Linearity Correlation coefficient (r²) ≥ 0.998.
Range A suitable level of accuracy, precision, and linearity is demonstrated.
Accuracy % Recovery within 98.0% to 102.0% for API and 90.0% to 110.0% for impurities.
Precision (Repeatability) Relative Standard Deviation (%RSD) ≤ 2.0%.
Intermediate Precision Overall %RSD (including repeatability) ≤ 2.0%.
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ratio ≥ 10. Precision at LOQ level should be acceptable.
Robustness %RSD of results should remain ≤ 2.0% after deliberate small variations.
Specificity (Including Forced Degradation)

Why it's critical: Specificity proves the method can accurately measure the analyte without interference from other components like impurities, degradants, or excipients.[5] The most rigorous test of specificity for a purity method is a forced degradation study.[3][16]

Experimental Protocol:

  • Blank Analysis: Inject the diluent to ensure no interfering peaks at the retention time of the analyte or its known impurities.

  • Impurity Spiking: Prepare a solution of the analyte and spike it with all known related impurities at the target concentration (e.g., 0.15% level).

  • Forced Degradation: Subject the analyte to stress conditions as detailed in Section 5.

  • Analysis: Run the spiked sample and the stressed samples through the HPLC system.

  • Peak Purity: Use the photodiode array (PDA) detector to assess peak purity for the analyte peak in the presence of co-eluting impurities or degradants.

Linearity

Why it's critical: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response (peak area). This is fundamental for accurate quantification.

Experimental Protocol:

  • Prepare a stock solution of the 1-(2-chloro-1H-indol-3-yl)ethanone reference standard.

  • Perform serial dilutions to create at least five concentration levels, ranging from the Limit of Quantitation (LOQ) to 150% of the target analytical concentration (e.g., LOQ, 50%, 80%, 100%, 120%, 150%).

  • Inject each concentration in triplicate.

  • Plot a graph of mean peak area versus concentration.

  • Calculate the correlation coefficient (r²), y-intercept, and slope of the regression line.

Range

Why it's critical: The range is the interval over which the method is shown to be precise, accurate, and linear.[2][5] It is not determined by a separate experiment but is confirmed by the data from the linearity, accuracy, and precision studies.

Accuracy

Why it's critical: Accuracy measures the closeness of the experimental value to the true value.[7] It confirms that the method can correctly quantify the amount of analyte in a sample.

Experimental Protocol:

  • Prepare a sample matrix (placebo) if this were a drug product. For a drug substance, accuracy is often determined by applying the method to a sample of known purity.

  • A more common approach is the spike-recovery method. Prepare samples at three concentration levels across the range (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery using the formula: (Measured Concentration / Nominal Concentration) * 100.

Precision

Why it's critical: Precision demonstrates the degree of scatter between a series of measurements, indicating the method's reproducibility under normal operating conditions.[7] It is assessed at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short time interval by the same analyst with the same equipment.[2]

  • Intermediate Precision: Assesses the effect of random events within a laboratory, such as different days, different analysts, or different equipment.[5]

Experimental Protocol:

  • Repeatability:

    • Prepare six separate samples of 1-(2-chloro-1H-indol-3-yl)ethanone at 100% of the target concentration.

    • Inject each sample and calculate the mean, standard deviation, and %RSD of the results.

  • Intermediate Precision:

    • A second analyst, on a different day, using a different HPLC system (if available), repeats the repeatability experiment (n=6).

    • Calculate the overall mean, standard deviation, and %RSD for all 12 measurements (from both analysts).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why they are critical:

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantified.

  • LOQ: The lowest amount of analyte that can be reliably quantified with acceptable precision and accuracy. This is a critical parameter for impurity analysis methods.

Experimental Protocol (Signal-to-Noise Approach):

  • Prepare a series of increasingly dilute solutions of the analyte.

  • Inject them and determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • To verify the LOQ, prepare six samples at the determined LOQ concentration and assess the precision (%RSD).

Robustness

Why it's critical: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[5] This provides confidence in its reliability during routine use.

Experimental Protocol:

  • Prepare a homogenous sample of 1-(2-chloro-1H-indol-3-yl)ethanone.

  • Analyze the sample in triplicate under the normal method conditions.

  • Analyze the sample in triplicate under slightly varied conditions, changing one parameter at a time. Examples of variations include:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH or Composition (e.g., % Acetonitrile ± 2%)

  • Calculate the %RSD of the results obtained under each varied condition and compare them to the results from the normal condition.

Section 4: A Case Study: Comparing Performance Data to ICH Benchmarks

The following tables present hypothetical (but realistic) data from the validation of our HPLC method. This section serves as the core of our comparison guide, benchmarking the method's performance against the established ICH criteria.

Table 1: Linearity and Range

Concentration Level Mean Peak Area (n=3)
LOQ (0.05 µg/mL) 1250
50% (50 µg/mL) 1,255,100
80% (80 µg/mL) 2,010,500
100% (100 µg/mL) 2,515,000
120% (120 µg/mL) 3,025,600
150% (150 µg/mL) 3,770,200
Result Value
Correlation (r²) 0.9998
Range Confirmed 0.05 - 150 µg/mL

| Comparison | Meets ICH Criterion (r² ≥ 0.998) |

Table 2: Accuracy (% Recovery)

Level Spiked (µg/mL) Mean Recovered (µg/mL, n=3) Mean % Recovery
80% 80.0 79.5 99.4%
100% 100.0 100.7 100.7%
120% 120.0 119.5 99.6%

| Comparison | Meets ICH Criterion (98.0 - 102.0%) |

Table 3: Precision (%RSD)

Study N Mean Purity (%) %RSD
Repeatability 6 99.85 0.25%
Intermediate Precision 12 99.81 0.31%

| Comparison | Meets ICH Criterion (≤ 2.0%) |

Table 4: LOD, LOQ, and Robustness

Parameter Result Comparison
LOD (S/N ≈ 3) 0.015 µg/mL Established
LOQ (S/N ≈ 10) 0.05 µg/mL Established
Precision at LOQ %RSD = 4.5% (n=6) Acceptable for trace level quantification

| Robustness | Max %RSD observed under varied conditions was 0.85% | Meets ICH Criterion (≤ 2.0%) |

Section 5: Specificity in Depth - Forced Degradation Studies

To prove that the analytical method is "stability-indicating," forced degradation studies are essential.[17][18] The goal is to generate potential degradation products and ensure the method can separate them from the parent API, thus providing an accurate purity value even for stability samples.[3][16] The ICH Q1A(R2) guideline recommends targeting 5-20% degradation to ensure degradation pathways are adequately explored without being excessive.[18]

Forced_Degradation_Workflow API API Sample 1-(2-chloro-1H-indol-3-yl)ethanone Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, RT) API->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Thermal Thermal (e.g., 80°C, solid state) API->Thermal Photo Photolytic (ICH Q1B light exposure) API->Photo Analysis HPLC-PDA Analysis for All Stressed Samples Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate: • % Degradation • Peak Purity • Resolution of Degradants Analysis->Evaluation

Caption: Workflow for a forced degradation study.

Forced Degradation Protocol & Results Summary:

  • Acid Hydrolysis (0.1 N HCl at 60°C for 8 hours): Resulted in ~12% degradation, with two major degradant peaks well-resolved from the parent peak (Resolution > 2.0).

  • Base Hydrolysis (0.1 N NaOH at room temp for 4 hours): Showed significant degradation (~18%) with one major degradant peak, baseline resolved (Resolution > 3.5).

  • Oxidative Degradation (3% H₂O₂ at room temp for 24 hours): Produced ~8% degradation, with multiple small degradant peaks, all resolved from the main peak.

  • Thermal Degradation (80°C for 48 hours): Minor degradation observed (~2%), indicating good thermal stability.

  • Photolytic Degradation (ICH Q1B conditions): Showed ~5% degradation, suggesting some light sensitivity.

In all cases, the peak purity index for the stressed analyte peak remained > 0.999, confirming that no degradants were co-eluting. This robustly establishes the method as stability-indicating .

Conclusion

The comprehensive validation process detailed in this guide demonstrates that the proposed reversed-phase HPLC method is accurate, precise, linear, specific, and robust for the purity analysis of 1-(2-chloro-1H-indol-3-yl)ethanone. By systematically comparing the experimental results against the stringent acceptance criteria set forth by the ICH, we have built a self-validating system that provides a high degree of assurance in its reliability. This method is fit for its intended purpose in a regulated environment, capable of supporting drug substance characterization, stability testing, and ultimately, ensuring product quality and patient safety.

References

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: FDA Guidance on Analytical Method Validation Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV Source: Pharma Beginners URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography Source: PubMed URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid Source: SpringerLink URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2 R1: Mastering Analytical Method Validation Source: National Library of Indonesia URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 Source: ECA Academy URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: Veeprho URL: [Link]

  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]

  • Title: Forced Degradation to Develop Stability-indicating Methods Source: Pharmaceutical Outsourcing URL: [Link]

  • Title: Separation of Indole-3-carbinol on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval Source: Chemical Engineering Transactions URL: [Link]

  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: IVT Network URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbio URL: [Link]

  • Title: Steps for HPLC Method Validation Source: Pharma Guideline URL: [Link]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]

Sources

Validating Structural Integrity of 1-(2-chloro-1H-indol-3-yl)ethanone: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-chloro-1H-indol-3-yl)ethanone (CAS: 22706-46-3), commonly known as 3-acetyl-2-chloroindole, is a versatile but labile building block used in the synthesis of fused heterocycles and pharmaceutical intermediates. Unlike its non-chlorinated analog (3-acetylindole), the presence of the chlorine atom at the C2 position—activated by the electron-withdrawing acetyl group at C3—renders this compound susceptible to nucleophilic attack, specifically hydrolysis, and oxidative dimerization.

This guide provides a rigorous technical framework for validating the structural integrity of this compound after storage. We compare high-performance liquid chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR), and LC-MS to determine the most reliable validation protocol.

Part 1: The Stability Challenge

The structural integrity of 1-(2-chloro-1H-indol-3-yl)ethanone is compromised primarily by moisture and light. The C2-Cl bond in the indole ring is typically inert; however, the C3-acetyl group pulls electron density from the ring, increasing the electrophilicity at C2. This "push-pull" electronic environment facilitates hydrolysis, leading to the formation of 3-acetyl-2-oxindole .

Degradation Pathway

The primary degradation pathway involves the displacement of the chloride ion by water (hydrolysis), followed by tautomerization to the oxindole form.

DegradationPathway Parent 1-(2-chloro-1H-indol-3-yl)ethanone (Parent) Intermediate C2-Hydroxyl Intermediate (Transient) Parent->Intermediate + H2O (Hydrolysis) Slow, Moisture Dependent Product 3-acetyl-2-oxindole (Degradant) Intermediate->Product - HCl Tautomerization Dimer Oxidative Dimers (Secondary Degradant) Product->Dimer O2 / Light Oxidation

Figure 1: Primary degradation pathway of 1-(2-chloro-1H-indol-3-yl)ethanone upon exposure to moisture and light.

Part 2: Comparative Analytical Framework

To validate the integrity of a stored sample, one must choose an analytical method that can distinguish the parent compound from its specific degradants.

Comparison of Validation Methodologies
FeatureMethod A: HPLC-UV (PDA) Method B: qNMR (1H) Method C: LC-MS
Primary Utility Routine Purity CheckAbsolute Purity & PotencyImpurity Identification
Specificity High (Separates oxindole)High (Distinct Acetyl/NH shifts)Very High (Mass resolution)
Reference Std Required (for quantitation)Not Required (Internal Std used)Required
LOD/Sensitivity High (<0.05%)Moderate (~1%)Ultra-High (<0.01%)
Blind Spots Inorganic salts, non-UV active impuritiesParamagnetic impuritiesIon suppression
Verdict Standard QC Gold Standard for Re-validation Troubleshooting
Why qNMR is the "Gold Standard" for Re-validation

For research chemicals stored for extended periods, a certified reference standard of the degradant (3-acetyl-2-oxindole) is rarely available. HPLC can show a new peak, but without a standard, you cannot quantify it accurately (response factors differ). qNMR allows for the absolute quantification of the parent compound against a stable internal standard (e.g., Maleic Acid or TCNB), providing a true mass-balance purity.

Part 3: Detailed Experimental Protocols

Protocol 1: Visual & Solubility Inspection (Pre-Screen)

Before advanced analysis, perform this rapid check.

  • Appearance: Pure compound is a white to off-white solid. Yellow/Orange discoloration indicates oxidation/dimerization.

  • Solubility: Dissolve 10 mg in 1 mL DMSO-d6. Turbidity suggests polymerization or inorganic salt contamination (hydrolysis byproducts).

Protocol 2: Quantitative NMR (qNMR) Validation

Use this method to establish the exact purity ("Potency") of the stored lot.

Reagents:

  • Solvent: DMSO-d6 (Dry, ampule grade).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade) or Maleic Acid.

Procedure:

  • Weighing: Accurately weigh ~10 mg of the sample (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): ≥ 60 seconds (Critical for full relaxation).

    • Scans: 16 or 32.

  • Analysis:

    • Integrate the Acetyl-CH3 singlet of the sample (~2.5-2.6 ppm).

    • Integrate the distinct signal of the IS (e.g., 6.1 ppm singlet for Trimethoxybenzene).

    • Calculate Purity using the equation:

      
      
      
Protocol 3: HPLC-UV Purity Profiling

Use this method to detect low-level degradants.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: 254 nm (Indole core) and 280 nm.

  • Pass Criteria:

    • Main peak purity > 98% (Area %).

    • No single impurity > 0.5%.

    • Note: The oxindole degradant is more polar and will elute earlier than the parent 2-chloroindole.

Part 4: Validation Decision Matrix

Use the following logic flow to determine the status of your material.

DecisionMatrix Start Start: Stored Sample (>6 Months) Visual Visual Inspection: Is it White/Off-White? Start->Visual Discard Discard / Recrystallize (Significant Degradation) Visual->Discard No (Yellow/Orange) qNMR Run qNMR (DMSO-d6) Check Integral Ratio Visual->qNMR Yes PurityCheck Is Purity > 95%? qNMR->PurityCheck HPLC Run HPLC-UV Check for specific impurities PurityCheck->HPLC Yes FinalFail FAIL: Purify via Column Chromatography PurityCheck->FinalFail No FinalPass PASS: Material Valid for Use HPLC->FinalPass <1% Total Impurities HPLC->FinalFail >1% Impurities

Figure 2: Logical workflow for validating the structural integrity of 1-(2-chloro-1H-indol-3-yl)ethanone.

References

  • Indole Chemistry & Reactivity : Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.

  • Hydrolysis of 2-Haloindoles : Powers, J. C. (1968). The reaction of 2-chloroindole with nucleophiles.[1][2][3][4][5] Journal of Organic Chemistry, 33(5), 2044–2050.

  • qNMR Methodology : Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2778–2786.

  • Compound Data : PubChem. (n.d.). 1-(2-chloro-1H-indol-3-yl)ethanone (CID 22250). National Center for Biotechnology Information.

  • Synthesis & Stability : Ottoni, O., et al. (2001). Acylation of Indole under Friedel−Crafts Conditions: An Improved Method To Obtain 3-Acylindoles Regioselectively. Organic Letters, 3(7), 1005–1007.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.